molecular formula C16H16ClNO3S2 B2991687 propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 303027-73-8

propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B2991687
CAS No.: 303027-73-8
M. Wt: 369.88
InChI Key: LEDPQVZXDNEDPK-RAXLEYEMSA-N
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Description

Propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a useful research compound. Its molecular formula is C16H16ClNO3S2 and its molecular weight is 369.88. The purity is usually 95%.
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Biological Activity

Propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by a thiazolidinone ring structure, which is known for its diverse biological activities. The incorporation of the chlorophenyl group and the propanoate moiety further enhances its pharmacological profile. This article discusses the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Component Description
IUPAC NameThis compound
Molecular FormulaC18H21ClN4O2S2
Molecular Weight396.96 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazolidinone ring facilitates binding to various enzymes and receptors, which can lead to modulation of critical biological pathways. For instance, the compound may act as an inhibitor of key enzymes involved in metabolic pathways or cellular signaling.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. In a comparative study involving various synthesized derivatives, compounds bearing the thiazolidinone structure demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The most active derivatives showed an IC50 value significantly lower than standard antibiotics, suggesting a promising alternative for treating bacterial infections .

Anticancer Activity

The thiazolidinone derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. The presence of the chlorophenyl group has been associated with enhanced cytotoxicity against specific cancer types. For instance, studies have shown that certain derivatives exhibit IC50 values in the nanomolar range against breast cancer cells, indicating potent anticancer activity .

Enzyme Inhibition Studies

Enzyme inhibition is another area where this compound shows promise. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. In vitro assays revealed that some derivatives exhibit strong inhibition against AChE with IC50 values comparable to established inhibitors. Similarly, urease inhibition studies demonstrated significant potential for developing new therapeutic agents targeting related diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study synthesized several thiazolidinone derivatives and assessed their antibacterial activity. The most potent compounds showed IC50 values ranging from 1.13 µM to 6.28 µM against Bacillus subtilis, outperforming traditional antibiotics .
  • Cytotoxicity Against Cancer Cells : In a study on breast cancer cell lines, derivatives similar to this compound exhibited significant cytotoxic effects with IC50 values below 100 nM .

Properties

IUPAC Name

propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S2/c1-2-9-21-14(19)7-8-18-15(20)13(23-16(18)22)10-11-3-5-12(17)6-4-11/h3-6,10H,2,7-9H2,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDPQVZXDNEDPK-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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